Ethyl 2-bromoheptanoate chemical properties
Ethyl 2-bromoheptanoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-Bromoheptanoate
Abstract
Ethyl 2-bromoheptanoate is a versatile halogenated ester that serves as a crucial building block in advanced organic synthesis. Its unique structural features, characterized by an alpha-bromo substituent on a seven-carbon ester chain, impart a specific reactivity profile that is highly valued in the synthesis of complex organic molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and key applications. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this reagent to leverage its full synthetic potential while ensuring safe and effective handling.
Core Chemical Identity and Physicochemical Properties
Ethyl 2-bromoheptanoate is an organic compound with the systematic IUPAC name ethyl 2-bromoheptanoate.[1] It is also commonly referred to as ethyl α-bromoheptanoate.[2] The molecule consists of a heptanoic acid backbone, brominated at the alpha-carbon (C2), and esterified with ethanol. This structure is fundamental to its reactivity, primarily as an alkylating agent.
Table 1: Physicochemical Properties of Ethyl 2-Bromoheptanoate
| Property | Value | Source(s) |
| CAS Number | 5333-88-0 | [1],[2] |
| Molecular Formula | C₉H₁₇BrO₂ | [1],[2] |
| Molecular Weight | 237.13 g/mol | [1],[2] |
| Appearance | Colorless to pale yellow liquid | (Typical) |
| Boiling Point | 109 °C @ 10 mm Hg | [2],[3] |
| Density | 1.211 g/mL @ 25 °C | [2],[3] |
| Refractive Index (n²⁰/D) | 1.452 | [2],[3] |
| Flash Point | 104 °C (220 °F) | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of ethyl 2-bromoheptanoate. The key spectral features are summarized below, providing a reliable fingerprint for this compound.[1]
Table 2: Spectroscopic Data for Ethyl 2-Bromoheptanoate
| Technique | Key Features and Expected Signals |
| ¹H NMR | - Triplet (δ ~0.9 ppm): Terminal methyl group (-CH₃) of the heptanoate chain. - Multiplets (δ ~1.3-2.0 ppm): Methylene groups (-CH₂-) of the heptanoate chain. - Triplet (δ ~1.3 ppm): Methyl group of the ethyl ester (-OCH₂CH₃). - Quartet (δ ~4.2 ppm): Methylene group of the ethyl ester (-OCH₂CH₃). - Triplet (δ ~4.2-4.3 ppm): Methine proton at the α-carbon (-CHBr-). |
| ¹³C NMR | - δ ~14 ppm: Terminal methyl carbon of the heptanoate chain. - δ ~14 ppm: Methyl carbon of the ethyl ester. - δ ~22-35 ppm: Methylene carbons of the heptanoate chain. - δ ~45-50 ppm: α-carbon attached to bromine (-CHBr-). - δ ~62 ppm: Methylene carbon of the ethyl ester (-OCH₂-). - δ ~169-170 ppm: Carbonyl carbon of the ester (-C=O). |
| IR Spectroscopy | - ~2850-2960 cm⁻¹: C-H stretching vibrations (alkane). - ~1735-1750 cm⁻¹: Strong C=O stretching vibration (ester). - ~1150-1250 cm⁻¹: C-O stretching vibration (ester). - ~550-650 cm⁻¹: C-Br stretching vibration. |
| Mass Spectrometry | - Molecular Ion (M⁺): Isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) at m/z 236 and 238. - Key Fragments: Loss of ethoxy group (-OC₂H₅, m/z 45), loss of bromine (m/z 79/81), and cleavage of the alkyl chain. |
Synthesis: The Hell-Volhard-Zelinsky Reaction
The most common and effective method for synthesizing α-bromo esters like ethyl 2-bromoheptanoate is a two-step process. First, the corresponding carboxylic acid (heptanoic acid) undergoes α-bromination via the Hell-Volhard-Zelinsky (HVZ) reaction , followed by esterification.[4][5]
The HVZ reaction involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[5] The PBr₃ first converts the carboxylic acid into an acyl bromide. This intermediate readily tautomerizes to its enol form, which is then rapidly brominated at the α-position. The resulting α-bromo acyl bromide can then be reacted with ethanol to yield the final product, ethyl 2-bromoheptanoate.
Caption: Workflow for the synthesis of Ethyl 2-Bromoheptanoate.
Experimental Protocol: Synthesis of Ethyl 2-Bromoheptanoate
Causality: This protocol is designed for the controlled α-bromination of heptanoic acid, followed by in-situ esterification. The use of PBr₃ as a catalyst is crucial as it generates the reactive acyl bromide intermediate, which is necessary for enolization and subsequent bromination.[5] The final step with ethanol directly converts the α-bromo acyl bromide to the desired ethyl ester.
-
Setup: Equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a gas outlet connected to a trap for HBr), and a magnetic stirrer. The entire apparatus must be dried and operated under an inert atmosphere (e.g., nitrogen).
-
Initial Reaction: Charge the flask with heptanoic acid. Add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 equivalents).
-
Bromination: Heat the mixture gently to ~60 °C. Add bromine (Br₂, 1.1 equivalents) dropwise from the dropping funnel at a rate that maintains a steady reflux and color. The red-brown color of bromine should slowly fade as it is consumed.
-
Completion: After the addition is complete, continue to heat the mixture for several hours until the evolution of HBr gas ceases and the color of the reaction mixture is stable. This indicates the formation of 2-bromoheptanoyl bromide.
-
Esterification: Cool the reaction mixture to room temperature. Slowly and carefully add absolute ethanol (1.5-2.0 equivalents) through the dropping funnel. An exothermic reaction will occur.
-
Workup: After the addition of ethanol, heat the mixture to reflux for 1-2 hours to ensure complete esterification. Cool the mixture, pour it into cold water, and separate the organic layer.
-
Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize acids), water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure ethyl 2-bromoheptanoate.
Chemical Reactivity and Synthetic Applications
The synthetic utility of ethyl 2-bromoheptanoate stems from the electrophilic nature of the α-carbon and the bromine atom's ability to act as a good leaving group.
Nucleophilic Substitution (Sₙ2) Reactions
The primary mode of reactivity is as an alkylating agent in Sₙ2 reactions.[6] The carbon atom bonded to the bromine is electron-deficient and is susceptible to attack by a wide range of nucleophiles. This reaction proceeds with the inversion of stereochemistry if the α-carbon is chiral.
Common nucleophiles include:
-
Amines (R-NH₂): For the synthesis of α-amino acids.
-
Azides (N₃⁻): To introduce an azide group, which can be subsequently reduced to an amine.
-
Cyanides (CN⁻): To extend the carbon chain and form nitriles.
-
Enolates: For carbon-carbon bond formation, a key step in building molecular complexity.
Caption: Generalized Sₙ2 mechanism for Ethyl 2-Bromoheptanoate.
Elimination (E2) Reactions
In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction can compete with or even dominate substitution.[7] This reaction involves the abstraction of a proton from the β-carbon (C3) and the simultaneous elimination of the bromide ion, leading to the formation of an α,β-unsaturated ester, ethyl 2-heptenoate.
Applications in Drug Development
Halogenated esters are common intermediates in the pharmaceutical industry. While direct applications of ethyl 2-bromoheptanoate are specific, related structures like ethyl 7-bromo-2,2-dimethylheptanoate are critical intermediates in the synthesis of modern drugs.[8] For example, it is a key building block for bempedoic acid, a medication used to treat hypercholesterolemia.[8][9] This highlights the role of bromoheptanoate esters in constructing the carbon skeletons of complex active pharmaceutical ingredients (APIs).
Safety, Handling, and Storage
Ethyl 2-bromoheptanoate is a hazardous chemical and must be handled with appropriate precautions.[1]
Table 3: GHS Hazard and Safety Information
| Category | Code | Statement | Source(s) |
| Pictograms | GHS05, GHS07 | Corrosive, Irritant | [3] |
| Signal Word | Danger | [1],[3] | |
| Hazard Statements | H314 | Causes severe skin burns and eye damage. | [1],[3] |
| H335 | May cause respiratory irritation. | [1],[3] | |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P405 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. Store locked up. | [1],[3] |
Handling Guidelines
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[10]
-
Handling: Avoid all contact with skin and eyes. Avoid inhalation of vapor or mist.[10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and reducing agents.[11]
-
It is recommended to store the container refrigerated.[10]
-
Keep the container tightly sealed to prevent moisture ingress and leakage.[10]
Conclusion
Ethyl 2-bromoheptanoate is a reagent of significant value in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an excellent electrophile for constructing carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its synthesis via the Hell-Volhard-Zelinsky reaction, its reactivity profile in Sₙ2 and E2 reactions, and its stringent safety requirements is paramount for its effective and safe utilization in research and development, particularly within the pharmaceutical sector.
References
-
ChemBK. (2024, April 9). ethyl 2-bromo-2-methylpropanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-bromoheptanoate. PubChem Compound Database. Retrieved from [Link]
-
JP-9850. (2023, July 11). Safety Data Sheet. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]
-
PubChem. (n.d.). A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product - Patent CN-112047840-A. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL γ-BROMOBUTYRATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Butanoic acid, 2-bromo-, ethyl ester. PubChem Compound Database. Retrieved from [Link]
-
Pharmacompass. (n.d.). Ethyl 2-Bromoisovalerate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 8.9: The E2 Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
Sources
- 1. Ethyl 2-bromoheptanoate | C9H17BrO2 | CID 95333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-bromoheptanoate CAS#: 5333-88-0 [amp.chemicalbook.com]
- 3. Ethyl 2-bromoheptanoate | 5333-88-0 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]
- 9. Ethyl-2,2-dimethyl-7-bromoheptanoate: Applications as Pharmaceutical Intermediate and Preparation Method_Chemicalbook [chemicalbook.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. chembk.com [chembk.com]
